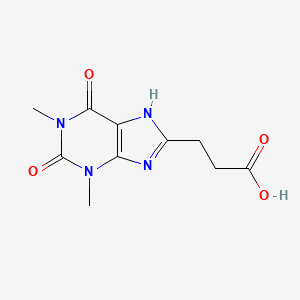
8-Theophyllinepropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Theophyllinepropionic acid is a chemical compound with the molecular formula C10H12N4O4. It is a derivative of theophylline, a well-known bronchodilator and smooth muscle relaxant. The compound is characterized by the presence of a propionic acid group attached to the theophylline molecule, which may influence its chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-Theophyllinepropionic acid typically involves the reaction of theophylline with propionic anhydride or propionyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the acylation process. The reaction mixture is then subjected to purification steps, including recrystallization or chromatography, to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
8-Theophyllinepropionic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The propionic acid group can participate in nucleophilic substitution reactions, leading to the formation of esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid (H2SO4) or hydrochloric acid (HCl) are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Aplicaciones Científicas De Investigación
8-Theophyllinepropionic acid has diverse applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various theophylline derivatives with potential pharmacological activities.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic applications, particularly in respiratory diseases due to its structural similarity to theophylline.
Industry: Utilized in the development of new materials and chemical products.
Mecanismo De Acción
The mechanism of action of 8-Theophyllinepropionic acid is likely similar to that of theophylline, involving the inhibition of phosphodiesterase enzymes and the blockade of adenosine receptors. These actions result in the relaxation of smooth muscles, particularly in the respiratory tract, and the stimulation of the central nervous system. The compound may also influence various molecular targets and pathways, including cyclic AMP (cAMP) signaling and histone deacetylase activity.
Comparación Con Compuestos Similares
8-Theophyllinepropionic acid can be compared with other theophylline derivatives, such as:
Theophylline: A bronchodilator used in the treatment of asthma and chronic obstructive pulmonary disease (COPD).
Aminophylline: A complex of theophylline and ethylenediamine, used for similar therapeutic purposes.
Oxtriphylline: A choline salt of theophylline, used as a bronchodilator.
Uniqueness
The presence of the propionic acid group in this compound may confer unique chemical and biological properties, potentially enhancing its solubility, stability, and pharmacokinetic profile compared to other theophylline derivatives.
Propiedades
Número CAS |
5438-69-7 |
|---|---|
Fórmula molecular |
C10H12N4O4 |
Peso molecular |
252.23 g/mol |
Nombre IUPAC |
3-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)propanoic acid |
InChI |
InChI=1S/C10H12N4O4/c1-13-8-7(9(17)14(2)10(13)18)11-5(12-8)3-4-6(15)16/h3-4H2,1-2H3,(H,11,12)(H,15,16) |
Clave InChI |
RJXYOFPNOBNMOX-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


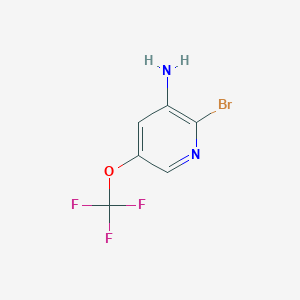

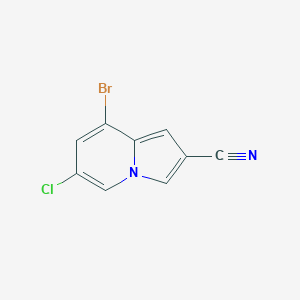
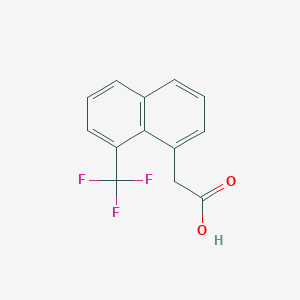
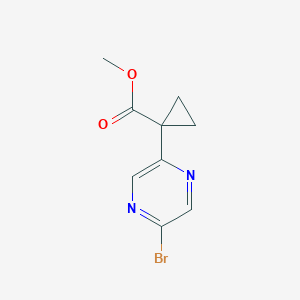
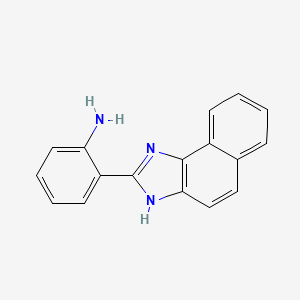

![(2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11860015.png)
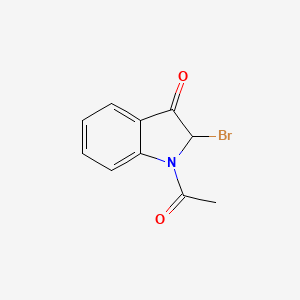


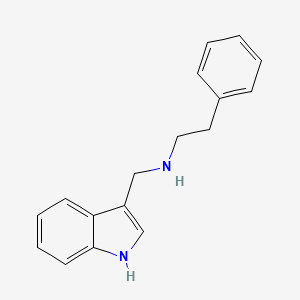
![3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)
![N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine](/img/structure/B11860063.png)
